Product packaging for small hydrophobic protein, mumps virus(Cat. No.:CAS No. 133424-89-2)

small hydrophobic protein, mumps virus

Cat. No.: B1180027
CAS No.: 133424-89-2
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Description

Overview of Mumps Virus Taxonomy and Genome Organization

Mumps virus (MuV) is a member of the Paramyxoviridae family, belonging to the genus Orthorubulavirus. researchgate.netuniprot.orguniprot.org It is an enveloped virus with a non-segmented, single-stranded, negative-sense RNA genome that is approximately 15,384 nucleotides long. researchgate.netwikipedia.org The genome contains seven tandemly linked transcription units that encode nine proteins. wikipedia.orgnih.gov The gene order is as follows: nucleocapsid (N), V/phospho/I (V/P/I), matrix (M), fusion (F), small hydrophobic (SH), hemagglutinin-neuraminidase (HN), and the large (L) protein. wikipedia.orgmicrobenotes.com The L protein, in conjunction with the P protein, forms the RNA-dependent RNA polymerase responsible for viral RNA replication and transcription. wikipedia.org

The viral genome is encased by the nucleocapsid protein to form a ribonucleoprotein complex. wikipedia.org This complex is surrounded by a lipid envelope, on the inner side of which the matrix protein is located. wikipedia.org Embedded within the envelope are two glycoproteins that form spikes on the virion surface: the fusion (F) protein and the hemagglutinin-neuraminidase (HN) protein. wikipedia.org

Table 1: Mumps Virus Genome Organization

Gene Protein(s) Encoded Function
N Nucleocapsid Encapsidates the viral genome.
V/P/I V, Phosphoprotein, I Involved in RNA synthesis and countering host immunity.
M Matrix Important for virus assembly. nih.gov
F Fusion Mediates fusion of viral and host cell membranes.
SH Small Hydrophobic A viroporin that modulates host immune responses. biorxiv.orgnih.gov
HN Hemagglutinin-Neuraminidase Involved in virus entry and release. nih.gov
L Large RNA-dependent RNA polymerase.

Identification and General Characteristics of the Small Hydrophobic Protein (SH)

The small hydrophobic (SH) protein of the mumps virus is a small, integral membrane protein. nih.gov The gene encoding the SH protein is situated between the fusion (F) and hemagglutinin-neuraminidase (HN) genes on the viral genome. wikipedia.org The MuV SH protein is a type I membrane protein, typically consisting of 57 amino acids, with its C-terminus located in the cytoplasm. nih.govbiorxiv.org

A defining feature of the SH protein is its hydrophobic nature, which facilitates its insertion into cellular membranes. It is expressed in the membranes of infected cells. nih.gov Recent research has provided evidence that the mumps virus SH protein functions as a viroporin, specifically a pentameric chloride channel. biorxiv.orgnih.gov This means that five SH protein molecules assemble to form a pore or channel in the host cell membrane, allowing the passage of chloride ions. biorxiv.orgnih.gov

Table 2: General Characteristics of Mumps Virus SH Protein

Characteristic Description
Size 57 amino acids. nih.gov
Type Type I integral membrane protein. nih.govbiorxiv.org
Location Expressed in the membranes of infected host cells. uniprot.orguniprot.orgnih.gov
Structure Forms a pentameric channel (viroporin). biorxiv.orgnih.gov
Function Acts as a chloride ion channel and modulates host immune responses. biorxiv.orgnih.gov

Historical Context of SH Protein Research in Mumps Virus and Related Paramyxoviruses

The study of the mumps virus dates back to 1934 when its viral etiology was first described. cdc.gov However, the specific identification and characterization of the SH protein came much later. Early research on paramyxoviruses, such as simian virus 5 (SV5), provided the initial framework for understanding the potential role of small hydrophobic proteins. In SV5, the SH protein, although not essential for viral growth in cell culture, was found to play a role in blocking apoptosis (programmed cell death). asm.org

This led to the hypothesis that the mumps virus SH protein might have a similar function, even though there is no direct sequence homology between the two proteins. asm.org In 1996, it was demonstrated that the mumps virus SH protein is indeed a membrane protein and is not essential for the virus's growth in tissue culture. asm.org The SH gene has since become a key marker for genotyping mumps virus isolates due to its high variability among different strains. nih.govnih.gov Currently, the World Health Organization recognizes 12 distinct genotypes (A-L) based on the diversity of the SH gene sequence. wikipedia.orgasm.org

Significance of SH Protein for Mumps Virus Biology and Host Interaction

Despite not being essential for viral replication in vitro, the SH protein is considered a significant virulence factor, playing a crucial role in the virus's interaction with the host's immune system. asm.orgasm.org Research has shown that the SH protein helps the virus evade the host's innate immune response. asm.orgprimescholars.com

One of the key mechanisms by which it achieves this is by inhibiting the activation of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory and immune responses. nih.govnih.gov The SH protein has been found to interact with several key receptor complexes in the host cell membrane, including tumor necrosis factor receptor 1 (TNFR1), interleukin-1 receptor 1 (IL-1R1), and Toll-like receptor 3 (TLR3) complexes. nih.govnih.gov By interacting with these complexes, the SH protein can impede the signaling pathways that lead to NF-κB activation. nih.govnih.gov This inhibition reduces the phosphorylation of key signaling molecules and the subsequent translocation of NF-κB into the nucleus. nih.gov

Furthermore, the SH protein's function as a chloride channel is thought to be vital for the virus's ability to manipulate the host cell's physiology to its advantage, facilitating viral replication and release. nih.govprimescholars.com The ability of the SH protein to interfere with apoptosis, or programmed cell death, is also beneficial for the virus, as it prevents the premature death of infected cells, allowing for more extensive viral replication. nih.govasm.org Studies using recombinant viruses lacking the SH gene have shown that these viruses are attenuated in animal models, further highlighting the protein's role in pathogenesis. asm.org

Properties

CAS No.

133424-89-2

Molecular Formula

C15H25IN2O5Si

Synonyms

small hydrophobic protein, mumps virus

Origin of Product

United States

Molecular Architecture and Genomic Context of the Sh Gene

Genomic Location and Transcriptional Strategy of the SH Open Reading Frame

The mumps virus possesses a non-segmented, single-stranded, negative-sense RNA genome that is approximately 15,384 nucleotides long. wikipedia.org This genome encodes seven major structural proteins. The gene order is 3'-N-P-M-F-SH-HN-L-5'. wikipedia.orgmicrobenotes.com The SH gene is located between the fusion (F) and the hemagglutinin-neuraminidase (HN) genes. nih.govnih.gov

The transcriptional strategy of the mumps virus, like other paramyxoviruses, follows a sequential model starting from the 3' end of the genome. The viral RNA-dependent RNA polymerase transcribes each gene into a separate messenger RNA (mRNA). microbenotes.com The SH open reading frame (ORF) is transcribed into a monocistronic mRNA that is then translated to produce the SH protein, a 57-amino-acid type III integral membrane protein. asm.org Some mumps virus strains have been identified that contain a point mutation in the polyadenylation signal of the upstream F gene, leading to the production of a bicistronic F-SH mRNA. asm.orgbohrium.com In these instances, only the upstream F cistron is typically translated, indicating that the SH protein is not essential for virus replication in vitro. asm.orgbohrium.com

Genetic Variability and Phylogeny of the SH Gene

The SH gene exhibits the highest degree of genetic variability within the mumps virus genome, making it a key target for molecular epidemiology and phylogenetic studies.

Hypervariability within the Mumps Virus Genome

The SH gene is the most variable part of the MuV genome. wikipedia.orgoup.com The nucleotide sequence of the SH gene can show divergences of up to 4.6% for genotype G2, 5.3% for G5, and 4.9% for genotype J. ukhsa.gov.uknih.gov This high level of variation is also reflected in the amino acid sequence of the putative SH protein, with differences between some strains exceeding 20%. asm.org This hypervariability is a significant factor in the classification of mumps viruses into different genotypes. oup.com

Utility in Genotyping and Epidemiological Surveillance

The significant genetic diversity of the SH gene makes it an invaluable tool for the genotyping of mumps virus strains. cdc.gov Currently, there are 12 recognized mumps virus genotypes (A-N, excluding E and M). wikipedia.orgcdc.gov This genotyping, based on the sequence of the SH gene, is recommended by the World Health Organization (WHO) for molecular surveillance of mumps. nih.gov

Analyzing the SH gene sequence allows researchers and public health officials to track the transmission pathways of the virus and establish epidemiological links between cases and outbreaks. cdc.gov For instance, during outbreaks, the identification of a specific genotype or even a particular variant within a genotype can help in understanding the spread of the virus. researchgate.netnih.gov While conventional genotyping relies on sequencing the SH gene, newer methods like next-generation sequencing (NGS) of the entire genome are being employed for higher resolution, especially in cases where the SH gene is nearly identical across strains of the same genotype, such as genotype G. thermofisher.com

Mumps Virus Genotypes Based on SH Gene Variability
GenotypeKnown Distribution/Association
AVaccine strain target. thermofisher.com
BPreviously circulated.
CIncludes former genotype E. nih.gov
DPreviously circulated. oup.com
FFound in China. ukhsa.gov.uk
GPredominantly detected in the US since 2006 and has been associated with large outbreaks. cdc.govresearchgate.net
HIdentified in the UK. oup.com
IRecognized genotype.
JPreviously circulated in the UK. ukhsa.gov.uk
KIncludes former genotype M. nih.gov
LRecognized genotype.
NRecognized genotype.

Natural Mutations and Their Impact on SH Protein Expression and Function

Naturally occurring mutations in the SH gene can have a significant impact on the expression and function of the SH protein. Some mumps virus strains have been found to have mutations that introduce premature stop codons within the SH open reading frame or disrupt the canonical stop codon. asm.org For example, the Enders strain contains a point mutation that affects the polyadenylation signal for the F gene, leading to a lack of detectable monocistronic SH mRNA. bohrium.com

Despite these mutations that can lead to a truncated or absent SH protein, viruses carrying them have been isolated from clinical samples, suggesting that the SH protein may not be essential for viral replication and transmission in humans. asm.orgasm.org Studies have shown that even with such mutations, the virus can retain its ability to replicate in interferon-competent cells and antagonize host innate immune responses. asm.org This indicates that the function of the mumps virus SH protein might be less dependent on its specific amino acid sequence than previously thought. asm.org

Comparative Genomics of SH Protein Homologs Across Paramyxoviridae and Pneumoviridae

Small hydrophobic proteins are not unique to the mumps virus and are found in many members of the Paramyxoviridae and Pneumoviridae families. nih.govresearchgate.net These proteins are generally small, type I or type II transmembrane proteins with a single-pass transmembrane domain. nih.govresearchgate.net

While they share a similar structural organization, the sequence homology between SH proteins of different paramyxoviruses is often low. nih.gov For instance, there appears to be no significant sequence homology between the SH protein of mumps virus and that of Simian virus 5 (SV5). nih.gov Despite the low sequence similarity, there can be functional conservation. For example, the SH protein of mumps virus has been shown to be functionally interchangeable with the SH proteins from other paramyxoviruses like human respiratory syncytial virus (hRSV) in terms of inhibiting apoptosis. nih.gov

In the Pneumoviridae family, which includes hRSV and human metapneumovirus (HMPV), the SH protein is a universal feature. nih.gov The SH protein of avian metapneumovirus (aMPV) subtype C, for example, shares higher sequence identity with the SH protein of hMPV than with other aMPV subtypes. nih.gov This suggests a closer evolutionary relationship.

The functions of these SH protein homologs can vary, but many are implicated in modulating host immune responses, acting as viroporins (forming ion channels in host cell membranes), and inhibiting apoptosis. nih.govnih.govbiorxiv.org The presence and conservation of the SH gene across these viral families, despite its high mutation rate and non-essential nature for in vitro replication, suggest an important role in viral pathogenesis and interaction with the host in vivo. nih.govresearchgate.net

SH Protein Homologs in Paramyxoviridae and Pneumoviridae
Virus FamilyVirusSH Protein Characteristics
ParamyxoviridaeMumps virus (MuV)Type II transmembrane protein, ~57 amino acids, hypervariable. asm.orgnih.gov
Simian virus 5 (SV5)No significant sequence homology with MuV SH. nih.gov
PneumoviridaeHuman respiratory syncytial virus (hRSV)Functionally interchangeable with MuV SH in apoptosis inhibition. nih.gov
Human metapneumovirus (HMPV)Universally present in pneumoviruses. nih.gov

Protein Structure, Topography, and Oligomerization

General Structural Features

The SH protein is classified as an integral membrane protein, possessing a defined orientation and organization within the lipid bilayer.

The Mumps virus SH protein is consistently identified as a type I integral membrane protein. nih.govnih.govmerckmillipore.com This classification defines its specific topology: a single-pass transmembrane protein with its N-terminus oriented towards the extracellular space or virion surface and its C-terminus residing in the cytoplasm. nih.govbiorxiv.orgnih.govnih.gov This orientation has been confirmed through experimental methods, including flow cytometry and trypsin digestion assays on microsomes, which showed the C-terminus was protected from enzymatic cleavage, indicating its cytoplasmic location. nih.govnih.gov The protein's association with the membrane is robust, resisting high salt, EDTA, and alkaline treatments, but it is sensitive to detergents, which is characteristic of integral membrane proteins. nih.gov

The 57-residue polypeptide chain of the SH protein is organized into three distinct domains. uniprot.orgasm.orguniprot.orguniprot.org Sequence analysis provides a clear topographical map:

N-Terminal Ectodomain: Comprising approximately residues 1-8, this short segment is exposed on the virion surface or the extracellular side of the host cell membrane. uniprot.orgasm.org

Transmembrane Domain (TMD): A single, helical transmembrane segment, spanning approximately residues 9-29, anchors the protein within the lipid bilayer. uniprot.org This domain is a hallmark of paramyxoviral SH proteins, which exhibit sequence homology primarily within this region. nih.gov

C-Terminal Cytoplasmic Domain: The remainder of the protein, from approximately residue 30 to 57, forms the intracellular domain. uniprot.orgasm.org This region is crucial for the protein's oligomerization and function. nih.govnih.gov

Table 1: Topological Features of Mumps Virus SH Protein

DomainApproximate PositionLocation
N-Terminal Ectodomain1-8Virion Surface / Extracellular
Transmembrane Domain9-29Membrane-Spanning (Helical)
C-Terminal Domain30-57Intravirion / Cytoplasmic
Data sourced from UniProt sequence analysis. uniprot.orguniprot.orguniprot.org

Oligomeric States and Formation

Like many viral membrane proteins, the SH protein assembles into higher-order oligomers, a process essential for its biological activity. nih.govnih.gov

Extensive biophysical evidence demonstrates that the Mumps virus SH protein predominantly forms pentamers. nih.govnih.govprimescholars.com Analysis using SDS-PAGE shows that the full-length protein migrates at a size corresponding to a pentameric assembly (~34 kDa). nih.gov Furthermore, native mass spectrometry of the protein solubilized in detergent confirms that the pentameric state is the dominant oligomeric form in various membrane-mimicking environments. nih.govresearchgate.net This assembly of five SH protein subunits creates a channel-like structure through the membrane. primescholars.com

The stability of the pentameric SH oligomer is critically dependent on its structure, particularly the intracellular C-terminal region. nih.govnih.govbiorxiv.org Structural modeling and biophysical data indicate that this C-terminal domain forms an extended structure that is crucial for stabilizing the entire pentameric complex. nih.govresearchgate.netuu.nl The hydrophobic transmembrane domain also contributes to stability through helix-helix interfaces. biorxiv.org Mutagenesis studies have identified specific residues that are key determinants for stabilizing the pentamer. Mutations to residues such as Tyrosine 19 (Y19), Leucine 24 (L24), and Tryptophan 27 (W27) have been shown to negatively impact the stability and conductivity of the oligomer, highlighting their importance in maintaining the functional structure. nih.gov

Table 2: Key Residues in SH Protein Oligomerization and Function

ResidueLocationRole
Tyrosine 19 (Y19)Pore LumenIon Conduction, Oligomer Stability
Threonine 23 (T23)Pore LumenIon Conduction
Leucine 24 (L24)Helix-Helix InterfaceOligomer Stability
Tryptophan 27 (W27)Helix-Helix InterfaceOligomer Stability
C-Terminal RegionCytoplasmicPentamer Stabilization
Data based on mutagenesis and structural modeling studies. biorxiv.orgnih.govbiorxiv.org

Viroporin Activity and Ion Channel Function

The oligomerization of the SH protein into a pentameric bundle forms a pore across the membrane, establishing it as a viroporin. nih.govnih.govbiorxiv.org Viroporins are a class of viral proteins that modify host cell membrane permeability to facilitate viral propagation. biorxiv.orgbiorxiv.org

Recent research has definitively characterized the SH protein's function as an ion channel. nih.gov When expressed in Xenopus laevis oocytes, the SH protein induces significantly higher ion conductance compared to control cells. nih.govbiorxiv.org This channel displays a clear preference for chloride ions (Cl⁻), establishing the SH protein as a chloride-selective viroporin. nih.govnih.gov This function is distinct from many other characterized viroporins which often show a preference for cations. nih.gov The transport of chloride ions is facilitated by conserved, polar, hydroxyl-carrying residues, specifically Tyrosine 19 and Threonine 23, which line the lumen of the pentameric pore. nih.govresearchgate.netbiorxiv.org The ion channel function is essential for the SH protein's role in the viral life cycle and can be inhibited by small-molecule inhibitors like BIT225. nih.govuu.nlbiorxiv.org

Characterization as a Viroporin

The MuV SH protein has been identified as a viroporin, a class of viral proteins that oligomerize in host cell membranes to form ion channels. nih.govbiorxiv.org This classification is based on extensive biophysical data and functional assays. Structurally, the SH protein is a type I membrane protein, with its C-terminus located in the cytoplasm. nih.gov

Studies have demonstrated that the full-length SH protein predominantly forms pentamers, meaning five individual SH protein molecules assemble to form the functional pore. nih.govprimescholars.comresearchgate.net This pentameric state is considered the dominant and stable oligomeric form in various membrane-mimicking environments. nih.govresearchgate.net The formation of these oligomers is a hallmark of viroporins and is essential for their ability to alter membrane permeability, a crucial function for the propagation of many viruses. nih.govbiorxiv.org The characterization of the MuV SH protein as a pentameric viroporin aligns it with other well-known viral ion channels and highlights it as a potential target for antiviral therapies. biorxiv.orgprimescholars.com

Specific Ion Permeability (e.g., Chloride Channel Activity)

The viroporin formed by the MuV SH protein functions as a selective ion channel. biorxiv.org Electrophysiological studies involving the expression of the SH protein in Xenopus laevis oocytes have revealed its specific permeability to certain ions. These experiments demonstrated that oocytes expressing the SH protein exhibited significantly higher ion conductance compared to control oocytes. nih.gov

Further investigation into the specific ions being transported showed that the current was primarily carried by chloride ions (Cl⁻). nih.gov When the major cation (Na⁺) in the experimental solution was replaced, there was no significant change in the current, indicating that the channel is not permeable to monovalent cations. This selective permeability establishes the MuV SH protein as a chloride channel. nih.gov The transport of chloride ions is facilitated by conserved hydroxyl-carrying residues that line the inside of the pentameric pore. biorxiv.org

Residues Critical for Pore Formation and Channel Conductance

Mutagenesis studies have been instrumental in identifying specific amino acid residues that are critical for the structure and function of the MuV SH protein's ion channel. The stability of the pentameric pore and its ability to conduct ions are highly dependent on interactions between the transmembrane helices of the individual SH protein subunits. nih.gov

Several key residues have been identified:

Leucine at position 24 (L24) and Tryptophan at position 27 (W27): These residues are crucial for the stability of the pentameric complex. Mutations of these residues to alanine (B10760859) (L24A and W27A) were found to abolish the pore's function. This is likely due to the disruption of the hydrophobic interactions between the helices, leading to a destabilization of the entire pore structure. nih.gov

Intracellular C-terminal region: The C-terminal tail of the protein, which resides in the cytoplasm, is essential for stabilizing the pentameric oligomer. Deletion or alteration of this region negatively impacts the protein's ability to form stable pores and thus its channel function. nih.gov

The table below summarizes the findings from mutagenesis studies on the channel function of the MuV SH protein.

SH Variant Mutation Effect on Ion Conductance Presumed Reason for Effect
SHYY19AReduced ConductanceThe tyrosine residue is likely involved in ion conductance, or its mutation affects the overall organization of the pore. nih.gov
SHLWL24A, W27AAbolished Pore FunctionDisruption of the hydrophobic residue network, leading to destabilization of the pore. nih.gov
C-terminal DeletionDeletion of C-terminal tailLack of Ion ConductanceDestabilization of the oligomeric state. nih.gov

Modulation of Channel Activity by Cellular Factors

The activity of the MuV SH protein's ion channel can be influenced by cellular factors, although this area of research is still developing. nih.gov

Current evidence points to a significant modulatory role for calcium ions (Ca²⁺). nih.gov Studies have shown that the chloride conductance of the SH protein is negatively modulated by calcium. nih.gov The presence of Ca²⁺ leads to a reduction in the channel's activity. nih.gov While the precise mechanism of this calcium-dependent inhibition is not yet fully understood, it suggests that the local ionic environment within the host cell can regulate the function of this viroporin. nih.govresearchgate.netsemanticscholar.orgnih.gov

Beyond this, there is limited information on other specific cellular proteins or factors that directly interact with and modulate the SH protein's channel activity. Research into the interaction of the SH protein with host cell components has often focused on its role in immune evasion rather than the direct regulation of its ion channel function. nih.gov Therefore, the identification of other cellular modulators remains an area for future investigation.

Subcellular Localization and Dynamic Trafficking

The distribution of the mumps virus SH protein is not static within the cell; it is strategically localized to specific compartments, a process integral to its function.

Intracellular Distribution within Infected Cells

The SH protein is expressed in the membrane of infected cells. nih.govmerckmillipore.com Structurally, it is a single-pass type I membrane protein. biorxiv.org This orientation places its C-terminus within the cytoplasm of the host cell. nih.govbiorxiv.org

A primary location for the mumps virus SH protein is the host cell plasma membrane. nih.govuniprot.orguniprot.org As a type I membrane protein, it is integrated into the lipid bilayer of the infected cell. nih.govmerckmillipore.comnih.gov This localization is critical for its proposed functions, including the inhibition of host innate immune responses. nih.govnih.gov Specifically, it is hypothesized that the SH protein interacts with receptor complexes, such as those for tumor necrosis factor receptor 1 (TNFR1), interleukin-1 receptor type 1 (IL-1R1), and Toll-like receptor 3 (TLR3), within the plasma membrane to exert its inhibitory effects on NF-κB signaling pathways. nih.govnih.gov

The trafficking of the SH protein involves the host cell's secretory pathway. nih.gov This is characteristic of many viral transmembrane proteins that are destined for the plasma membrane. The protein is synthesized on ribosomes associated with the endoplasmic reticulum, processed through the Golgi apparatus, and then transported to the cell surface. This transit through the secretory pathway is a prerequisite for its eventual localization at the plasma membrane where it can interact with components of extracellular signaling cascades. nih.gov

Influence of Host Factors on SH Protein Localization

The subcellular distribution of the SH protein is not solely determined by its own targeting signals but is also dynamically influenced by interactions with host cellular proteins.

Interaction with Ubiquilin 4 (Ataxin-1 Ubiquitin-Like Interacting Protein, A1Up)

A key host factor that interacts with the mumps virus SH protein is Ataxin-1 Ubiquitin-Like Interacting Protein (A1Up), also known as Ubiquilin 4. nih.govmicrobiologyresearch.orgpsu.edu This interaction was identified through yeast two-hybrid screens and confirmed by co-immunoprecipitation experiments. nih.govmicrobiologyresearch.orgpsu.edu A1Up is part of the ubiquitin-like protein family, which is involved in proteasome-mediated protein degradation. nih.govmicrobiologyresearch.orgpsu.edu The binding between the SH protein and A1Up does not require the N-terminal ubiquitin-like (UbL) or the C-terminal ubiquitin-associated (UbA) domains of A1Up. nih.govmicrobiologyresearch.org Instead, a fragment of A1Up containing the first Sti1-like repeat and an adjacent hydrophobic region is sufficient for the interaction. nih.govmicrobiologyresearch.org

Redistribution to Proteasome-Associated Punctate Structures

The interaction with A1Up has a profound effect on the subcellular localization of the SH protein. When A1Up is ectopically expressed in cells, it leads to a significant redistribution of the SH protein into distinct punctate structures within the cytoplasm. nih.govmicrobiologyresearch.orgpsu.edu These punctate structures have been shown to co-localize with the 20S proteasome, a key component of the cellular protein degradation machinery. nih.govmicrobiologyresearch.org This suggests that the interaction with A1Up can sequester the SH protein into specific cytoplasmic foci that are associated with the proteasomal pathway. nih.govmicrobiologyresearch.orgpsu.edu

Interaction with Host Cellular Factors

Direct Binding Partners and Receptor Complex Interactions

Research has demonstrated that the MuV SH protein directly interacts with several key components of host cell receptor complexes involved in inflammatory and immune responses. nih.govnih.govmerckmillipore.com These interactions are crucial for the virus's ability to suppress host defense mechanisms. Co-immunoprecipitation experiments have been instrumental in identifying these binding partners. nih.gov

The MuV SH protein has been shown to co-immunoprecipitate with Tumor Necrosis Factor Receptor 1 (TNFR1). nih.govnih.govmerckmillipore.com This interaction is a key mechanism by which the SH protein interferes with the tumor necrosis factor-alpha (TNF-α)-mediated activation of the NF-κB pathway. nih.gov By binding to the TNFR1 complex, the SH protein can inhibit downstream signaling events that would normally lead to an antiviral state. nih.govuniprot.orguniprot.org

The SH protein also interacts with the Interleukin-1 Receptor 1 (IL-1R1) complex. nih.govnih.govmerckmillipore.com This was discovered through experiments showing that the SH protein can impede NF-κB activation induced by interleukin-1β (IL-1β). nih.govnih.gov This finding indicates that the SH protein's immune-modulatory functions extend beyond the TNF-α pathway.

The mumps virus SH protein has been found to interfere with NF-κB activation mediated by Toll-Like Receptor 3 (TLR3). nih.govnih.govmerckmillipore.com This was demonstrated in reporter gene assays where the SH protein inhibited poly(I:C)-mediated NF-κB activation, a process that is dependent on TLR3. nih.gov This suggests that the SH protein interacts with the TLR3 receptor complex to dampen the host's response to viral double-stranded RNA. nih.govnih.gov

Co-immunoprecipitation studies have confirmed that the MuV SH protein interacts with Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). nih.govnih.govmerckmillipore.comuniprot.orguniprot.org RIPK1 is a critical downstream signaling molecule in the TNFR1 pathway. The interaction between the SH protein and RIPK1 is consistent with the observation that the SH protein inhibits NF-κB activation at the level of the receptor complex. nih.gov

The SH protein has also been shown to interact with Interleukin-1 Receptor Associated Kinase 1 (IRAK1). nih.govnih.govmerckmillipore.comuniprot.orguniprot.org IRAK1 is a key signaling component downstream of IL-1R1 and TLRs. The binding of the SH protein to IRAK1 further supports the model that the SH protein exerts its inhibitory effects by engaging with essential components of these receptor complexes. nih.gov

Table 1: Summary of Direct Binding Partners of Mumps Virus SH Protein

Interacting Host Factor Receptor Complex Experimental Evidence
Tumor Necrosis Factor Receptor 1 (TNFR1) TNFR1 Complex Co-immunoprecipitation nih.govnih.govmerckmillipore.com
Interleukin-1 Receptor 1 (IL-1R1) IL-1R1 Complex Co-immunoprecipitation, Functional Assays nih.govnih.govmerckmillipore.com
Toll-Like Receptor 3 (TLR3) TLR3 Complex Functional Assays showing inhibition of poly(I:C) signaling nih.govnih.govmerckmillipore.com
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) TNFR1 Complex Co-immunoprecipitation nih.govnih.govmerckmillipore.comuniprot.orguniprot.org
Interleukin-1 Receptor Associated Kinase 1 (IRAK1) IL-1R1/TLR Complexes Co-immunoprecipitation nih.govnih.govmerckmillipore.comuniprot.orguniprot.org

Indirect Modulation of Host Signaling Pathways

The direct interactions of the mumps virus SH protein with host receptor complexes lead to the indirect modulation of critical downstream signaling pathways, most notably the NF-κB pathway. nih.govprimescholars.comprimescholars.com This modulation is a key aspect of the virus's strategy to create a more favorable environment for its replication and to evade the host immune response. primescholars.comprimescholars.com

Research has shown that the SH protein's interference occurs upstream of key signaling molecules such as TRAF2, TRAF6, and TAK1. nih.govnih.govmerckmillipore.com By interacting with the receptor complexes, the SH protein effectively reduces the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB. nih.govnih.govmerckmillipore.com This reduction in phosphorylation prevents the degradation of IκBα and subsequently hinders the translocation of the active p65 subunit into the nucleus. nih.gov The ultimate consequence of this is a decrease in the activation of NF-κB-dependent genes, which are crucial for orchestrating the innate immune and inflammatory responses. nih.gov

Furthermore, some studies have identified ataxin-1 ubiquitin-like interacting protein (A1Up), also known as ubiquilin 4, as a cellular target of the SH protein. nih.govmicrobiologyresearch.org This interaction leads to a redistribution of the SH protein to structures that co-localize with the 20S proteasome, suggesting a potential role in modulating protein degradation pathways, which could indirectly affect host cell signaling. nih.govmicrobiologyresearch.org The SH protein's ability to affect various cellular signaling pathways underscores its importance as an immune evasion protein for the mumps virus. primescholars.comprimescholars.com

Table 2: Effects of Mumps Virus SH Protein on Host Signaling Pathways

Signaling Pathway Effect of SH Protein Mechanism
NF-κB Signaling Inhibition Reduces phosphorylation of IKKβ, IκBα, and p65, leading to decreased nuclear translocation of p65. nih.govnih.govmerckmillipore.com
Apoptosis Inhibition Interferes with TNF-α-mediated apoptosis. nih.govmicrobiologyresearch.org

NF-κB Pathway Components (IKKβ, IκBα, p65)

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and antiviral immunity. The MuV SH protein has been demonstrated to be a potent inhibitor of this pathway. asm.org Research has shown that the SH protein interferes with the activation of NF-κB, a function that contributes to viral immune evasion. nih.govnih.govmerckmillipore.com

Studies utilizing recombinant mumps viruses, either expressing a tagged SH protein or deficient in SH expression, have revealed the protein's impact on key components of the NF-κB cascade. nih.govmerckmillipore.com In infected A549 cells, the presence of the SH protein leads to a notable reduction in the phosphorylation of IκB kinase β (IKKβ), the inhibitor of NF-κB alpha (IκBα), and the p65 subunit of NF-κB. nih.govnih.govmerckmillipore.com The phosphorylation of IκBα is a critical step that marks it for degradation, thereby releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription. nih.gov By inhibiting the phosphorylation of IKKβ and subsequently IκBα, the SH protein effectively prevents the degradation of IκBα. nih.gov This, in turn, sequesters the NF-κB complex in the cytoplasm, as evidenced by the diminished translocation of the p65 subunit into the nucleus in the presence of the SH protein. nih.govnih.govmerckmillipore.com

Further investigation into the mechanism of this inhibition has shown that the SH protein acts upstream of several key downstream effectors in the NF-κB pathway. nih.govmerckmillipore.com Reporter gene assays have indicated that the inhibitory action of the SH protein occurs upstream of TNF receptor-associated factor 2 (TRAF2), TRAF6, and TGF-β-activated kinase 1 (TAK1). nih.govnih.govmerckmillipore.com Co-immunoprecipitation experiments have confirmed that the SH protein interacts with the receptor complexes of tumor necrosis factor receptor 1 (TNFR1), interleukin-1 receptor 1 (IL-1R1), and Toll-like receptor 3 (TLR3). nih.govnih.govmerckmillipore.comdrugbank.com This suggests that the SH protein exerts its inhibitory function at the level of these receptor complexes in the plasma membrane of infected cells, thereby blocking the initiation of the signaling cascade that leads to NF-κB activation. nih.govnih.govmerckmillipore.com

Table 1: Effect of Mumps Virus SH Protein on NF-κB Pathway Components

Host Cellular Factor Effect of SH Protein Interaction Research Finding
IKKβ Reduced phosphorylation The presence of the SH protein decreases the phosphorylation levels of IKKβ in infected cells. nih.govnih.govmerckmillipore.com
IκBα Reduced phosphorylation Inhibition of IKKβ phosphorylation by the SH protein leads to reduced phosphorylation of IκBα. nih.govnih.govmerckmillipore.com

| p65 (RelA) | Reduced nuclear translocation | By preventing IκBα degradation, the SH protein diminishes the translocation of the p65 subunit of NF-κB into the nucleus. nih.govnih.govmerckmillipore.com |

Association with Ubiquitin-Proteasome System Components

The ubiquitin-proteasome system (UPS) is a crucial cellular machinery responsible for the degradation of most intracellular proteins, including regulatory proteins involved in signal transduction. The MuV SH protein has been found to associate with components of this system, suggesting a potential role in modulating protein degradation to the virus's advantage.

A yeast two-hybrid screen identified the ataxin-1 ubiquitin-like interacting protein (A1Up), also known as ubiquilin 4 (UBQLN4), as a cellular binding partner of the MuV SH protein. nih.govmicrobiologyresearch.org A1Up is a member of the ubiquitin-like protein family, which is involved in proteasome-mediated activities. nih.govmicrobiologyresearch.org This interaction was subsequently confirmed through co-immunoprecipitation assays. nih.govmicrobiologyresearch.org Further mapping of this interaction revealed that a fragment of A1Up containing the first stress-inducible heat shock chaperonin-binding (Sti1)-like repeat and an adjacent hydrophobic region was sufficient for binding to the SH protein. nih.govmicrobiologyresearch.org Notably, neither the N-terminal ubiquitin-like (UbL) domain nor the C-terminal ubiquitin-associated (UbA) domain of A1Up was required for this interaction. nih.govmicrobiologyresearch.org

The functional consequence of this interaction was observed through the ectopic expression of A1Up, which resulted in a redistribution of the SH protein into punctate structures within the cell. nih.govmicrobiologyresearch.org Importantly, these structures were found to co-localize with the 20S proteasome, the catalytic core of the proteasome. nih.govmicrobiologyresearch.org This co-localization strongly suggests a direct link between the SH protein and the cellular protein degradation machinery via its interaction with A1Up. nih.govmicrobiologyresearch.org While the precise outcome of this association is still under investigation, it is plausible that the SH protein may recruit or be targeted by the UPS to modulate the stability of host or viral proteins.

Table 2: Interaction of Mumps Virus SH Protein with Ubiquitin-Proteasome System Components

Host Cellular Factor Interaction Details Research Finding
Ataxin-1 ubiquitin-like interacting protein (A1Up/UBQLN4) Direct binding The SH protein directly interacts with A1Up, a protein involved in proteasome-mediated activities. nih.govmicrobiologyresearch.org

| 20S Proteasome | Co-localization | Ectopic expression of A1Up leads to the redistribution of the SH protein to punctate structures that co-localize with the 20S proteasome. nih.govmicrobiologyresearch.org |

Potential Link to Chaperone Activities

Cellular chaperones, particularly heat shock proteins (HSPs), are involved in a wide range of cellular processes, including protein folding, assembly, and degradation. There is emerging evidence suggesting a potential link between the MuV SH protein and host chaperone activities, primarily through its interaction with A1Up.

As mentioned previously, A1Up contains two stress-inducible heat shock chaperonin-binding (Sti1) motifs. nih.govmicrobiologyresearch.org The Sti1 domain is known to mediate interactions with HSP70 and HSP90, two major families of molecular chaperones. This suggests that by binding to A1Up, the SH protein may be brought into proximity with or influence the function of these chaperone networks.

While direct interaction between the SH protein and heat shock proteins has not been definitively demonstrated, the involvement of chaperones in the lifecycle of the mumps virus is well-documented. For instance, the heat-inducible Hsp70 (Hsp72) is known to mobilize to viral inclusion bodies and promote the degradation of the MuV phosphoprotein (P) via the ubiquitin-proteasome pathway. asm.orgmdpi.com Furthermore, Hsp90 is believed to be important for the stability and function of the MuV large (L) protein. mdpi.com The degradation of the MuV L protein is mediated through the carboxyl terminus of the Hsp70-interacting protein (CHIP), a co-chaperone that functions as a ubiquitin ligase. mdpi.com

Given that the SH protein's interacting partner, A1Up, possesses chaperonin-binding motifs and the established role of chaperones in the degradation of other MuV proteins, it is plausible that the SH protein's association with the ubiquitin-proteasome system is also linked to or modulated by host chaperone activities. nih.govmicrobiologyresearch.orgasm.orgmdpi.com This potential tripartite relationship between the SH protein, A1Up, and cellular chaperones warrants further investigation to fully elucidate the mechanisms by which the SH protein manipulates host cellular processes.

Mechanisms of Host Immune Modulation and Evasion

Inhibition of Apoptosis

A significant mechanism of immune evasion employed by the MuV SH protein is the inhibition of apoptosis, or programmed cell death. nih.govasm.org Apoptosis is a vital host defense mechanism to remove virus-infected cells, thereby limiting viral spread. The SH protein has been shown to interfere with this process, promoting the survival of the infected cell and, consequently, the virus. nih.govmdpi.com

The primary anti-apoptotic function of the MuV SH protein is achieved through its interference with the tumor necrosis factor-alpha (TNF-α)-mediated apoptotic pathway. nih.govnih.govnih.gov TNF-α is a potent pro-inflammatory cytokine that can trigger apoptosis in virus-infected cells by binding to its receptor, TNFR1. nih.govmdpi.com The SH protein has been reported to impede the activation of this pathway. nih.govmerckmillipore.com By doing so, it prevents the execution of the apoptotic program, allowing the virus to continue its replication cycle within the host cell. nih.govasm.org This targeted disruption of the TNF-α pathway is a central element of the SH protein's contribution to mumps virus pathogenesis. asm.org

Suppression of NF-κB Activation

A cornerstone of the MuV SH protein's immunomodulatory function is the potent suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govasm.org NF-κB is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov The SH protein's ability to inhibit NF-κB activation has been consistently demonstrated, establishing it as a significant viral immune evasion strategy. nih.govmerckmillipore.comasm.org This inhibition is not only observed with wild-type viruses but is also retained by viruses with naturally occurring variations in the SH gene. asm.org

The SH protein exerts its inhibitory effect at the very early stages of the NF-κB signaling cascade, specifically at the level of the receptor complexes. nih.govuniprot.org Research has shown that the SH protein co-immunoprecipitates with several key receptor-associated proteins. nih.govnih.gov It interacts with the Tumor Necrosis Factor Receptor 1 (TNFR1) complex, which includes RIP1. nih.govmerckmillipore.com Furthermore, it also engages with the Interleukin-1 Receptor 1 (IL-1R1) and Toll-Like Receptor 3 (TLR3) complexes, interacting with components like IRAK1. nih.govnih.govmerckmillipore.com By associating with these receptor complexes in the plasma membrane of the infected cell, the SH protein is hypothesized to prevent the initiation of the downstream signaling events required for NF-κB activation. nih.govuniprot.org

Table 1: Interactions of Mumps Virus SH Protein with Host Receptor Complex Components

Host ProteinReceptor ComplexInteraction EvidenceReference
TNFR1TNF-α Receptor ComplexCo-immunoprecipitation nih.gov, nih.gov, merckmillipore.com
RIP1TNF-α Receptor ComplexCo-immunoprecipitation nih.gov, nih.gov, merckmillipore.com
IRAK1IL-1R1 / TLR3 ComplexCo-immunoprecipitation nih.gov, nih.gov, merckmillipore.com

The SH protein's interference at the receptor level has direct consequences on downstream signaling events. nih.gov Its presence leads to a marked reduction in the phosphorylation of several key kinases and regulatory proteins in the NF-κB pathway. nih.govnih.govmerckmillipore.com Specifically, studies using recombinant mumps viruses have shown that the SH protein decreases the phosphorylation of IKKβ (at Ser177/181), the inhibitor of NF-κB, IκBα (at Ser32), and the p65 subunit of NF-κB (at Ser536). nih.gov

Phosphorylation of IκBα normally targets it for degradation, which releases NF-κB (composed of subunits like p65) to move into the nucleus. By inhibiting IκBα phosphorylation, the SH protein prevents its degradation. nih.gov Consequently, this leads to a significant reduction in the translocation of the p65 subunit from the cytoplasm into the nucleus. nih.govnih.govmerckmillipore.com This sequestration of NF-κB in the cytoplasm effectively blocks its ability to activate the transcription of pro-inflammatory and antiviral genes. nih.gov

Table 2: Effect of Mumps Virus SH Protein on NF-κB Downstream Signaling

Signaling EventEffect of SH ProteinReference
Phosphorylation of IKKβReduced nih.gov, merckmillipore.com
Phosphorylation of IκBαReduced nih.gov, merckmillipore.com
Phosphorylation of p65Reduced nih.gov, merckmillipore.com
Translocation of p65 to NucleusDecreased nih.gov, merckmillipore.com

The inhibitory activity of the MuV SH protein is not limited to the TNF-α pathway. nih.gov Reporter gene assays have revealed that the SH protein's function is broader, as it also effectively interferes with NF-κB activation induced by other potent inflammatory stimuli. nih.govnih.govmerckmillipore.com These include Interleukin-1β (IL-1β) and polyinosinic:polycytidylic acid (poly(I·C)), a synthetic analog of double-stranded RNA that mimics a viral infection and signals through TLR3. nih.govnih.govmerckmillipore.com This broad-spectrum inhibition indicates that the SH protein targets a common, upstream point in these distinct signaling pathways, consistent with its interaction with the respective receptor complexes (IL-1R1 and TLR3). nih.govmerckmillipore.com This wide-ranging interference with key inflammatory signaling pathways underscores the SH protein's critical role in creating a cellular environment conducive to viral persistence. nih.gov

Modulation of Membrane Permeability and its Immune Implications

The small hydrophobic (SH) protein of the mumps virus (MuV) is a transmembrane protein that plays a significant role in modulating the permeability of host cell membranes. nih.gov This alteration of membrane permeability is a key aspect of its function in viral pathogenesis and evasion of the host immune system. biorxiv.org The SH protein achieves this by functioning as a viroporin, which is a virus-encoded protein that forms pores or channels in the membranes of infected cells. biorxiv.orgnih.gov These pores can alter the concentration of ions and other small molecules across the membrane, thereby disrupting normal cellular processes and creating an environment that is more favorable for viral replication and spread. nih.govnih.gov

The formation of these pores by the SH protein has been shown to enhance the permeability of infected cells. nih.gov This increased permeability can have several implications for the host's immune response. For instance, by altering the ionic balance of the cell, the SH protein can interfere with signaling pathways that are crucial for initiating an antiviral response. primescholars.comprimescholars.com While the SH protein is often considered nonessential for viral replication in laboratory cell cultures, its conservation among many mumps virus strains and its role in immune evasion suggest its importance for the virus's survival and pathogenesis in a host organism. nih.govsigmaaldrich.com

Ion Channel Activity and Potential Link to Immune Signaling

Detailed research has revealed that the mumps virus SH protein functions as a pentameric viroporin, assembling into a five-subunit complex that forms an ion channel in the host cell membrane. nih.govprimescholars.comprimescholars.com This structure creates a defined pore that allows the passage of specific ions. primescholars.comprimescholars.com

Studies involving the expression of the SH protein in Xenopus laevis oocytes have demonstrated that it forms a chloride ion channel. nih.gov The transport of chloride ions through this channel is facilitated by conserved hydroxyl-carrying residues that line the pore. nih.gov The ion channel function of the SH protein is not merely a passive process but appears to be regulated, as it can be inhibited by the small molecule BIT225. nih.gov

The ion channel activity of the SH protein is intrinsically linked to its role in modulating the host immune response. primescholars.comprimescholars.com By altering the intracellular chloride concentration, the SH protein can affect various cellular signaling pathways, including those involved in innate immunity. primescholars.comprimescholars.com A primary mechanism of this immune modulation is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govmerckmillipore.com The SH protein has been shown to interfere with NF-κB activation induced by several key immune signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and toll-like receptor 3 (TLR3). nih.govmerckmillipore.comuniprot.org

FeatureDescriptionSource(s)
Protein Structure Forms a pentameric complex, creating a transmembrane pore. nih.govprimescholars.comprimescholars.com
Ion Selectivity Functions as a chloride (Cl⁻) ion channel. nih.gov
Mechanism of Transport Facilitated by conserved hydroxyl-carrying residues lining the pore. nih.gov
Inhibition Channel activity can be inhibited by the small-molecule inhibitor BIT225. nih.gov
Immune Signaling Impact Inhibits the activation of the NF-κB pathway. nih.govmerckmillipore.com
Mechanism of Inhibition Interacts with receptor complexes of TNF-α, IL-1β, and TLR3 signaling pathways (e.g., TNFR1, RIP1, IRAK1). nih.govmerckmillipore.comuniprot.orguniprot.org

Role in Viral Pathogenesis and Replication Fitness

Dispensability for In Vitro Viral Replication

A consistent finding across numerous studies is that the mumps virus SH protein is not required for viral replication in cell culture (in vitro). nih.govasm.orguu.nlnih.gov Research using reverse genetics to create recombinant mumps viruses has demonstrated that viruses lacking a functional SH gene can be successfully rescued and propagated in laboratory cell lines. nih.govnih.gov

Studies on various MuV strains, including contemporary clinical isolates with mutations that introduce premature stop codons in the SH gene, have shown that these viruses replicate in interferon-competent cells without any evidence of attenuation. asm.orgnih.gov Similarly, experiments with recombinant simian virus 5 (SV5), a closely related paramyxovirus, showed that deleting the SH gene had no discernible effect on viral growth in tissue culture cells. nih.gov The growth kinetics and plaque morphology of SH-deficient viruses are often indistinguishable from their wild-type counterparts in vitro. nih.gov This dispensability is further highlighted by the existence of certain MuV strains that naturally have a mutation preventing the translation of the SH protein, yet they remain viable. nih.govasm.org The fact that the SH gene can be deleted or its expression abrogated without impeding viral growth in cultured cells indicates that its primary functions are not related to the core replication machinery but rather to the interaction of the virus with a complete host immune system. nih.gov

Table 1: In Vitro Replication of SH-Deficient Mumps Virus

Experimental Approach Cell Line(s) Key Finding Reference(s)
Deletion of SH gene from recombinant SV5Tissue culture cellsNo growth defect observed. nih.gov
Insertion of stop codons in SH gene of recombinant MuVVero and A549 cellsSimilar infection rates and syncytium formation compared to wild-type. nih.gov
Analysis of clinical isolates with natural SH stop codonsInterferon-competent cellsNo evidence of replication attenuation. asm.orgnih.gov
Deletion of SH gene from recombinant PIV5Cultured cellsReplicated to similar titers as wild-type virus. nih.gov

Contribution to In Vivo Virulence and Pathogenesis

While superfluous for in vitro growth, the SH protein significantly contributes to the virulence and pathogenesis of the mumps virus in a living organism (in vivo). asm.org Its primary role as a virulence factor stems from its ability to counteract the host's innate immune responses. asm.orgnih.gov The SH protein has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory and apoptotic response, by interacting with receptor complexes such as TNFR1, IL-1R1, and TLR3 at the plasma membrane of infected cells. nih.govasm.org By blocking these pathways, the SH protein can prevent or delay the apoptosis (programmed cell death) of infected cells, which is beneficial for viral replication and spread. nih.gov

Impact on Neurovirulence and Associated Phenotypes

Mumps virus is known to be highly neurotropic, with central nervous system (CNS) involvement, such as aseptic meningitis, being a common complication of infection. nih.govnih.gov However, the specific role of the SH protein in mumps neurovirulence is complex. One pivotal study designed to differentiate the effects of the SH protein itself from the effects of deleting its gene yielded a surprising result. nih.gov When the entire SH gene was deleted from a highly neurovirulent MuV strain, the resulting virus was significantly neuroattenuated in a rat model. nih.gov In contrast, when three stop codons were introduced into the SH open reading frame—a method that prevents the translation of the SH protein but preserves the genomic structure—no difference in neurovirulence was observed between this mutant and the wild-type virus. nih.govasm.org

This suggests that the MuV SH protein itself is not a direct neurovirulence factor in this model. nih.gov The observed attenuation from the gene deletion may instead be due to structural changes in the viral genome that affect the transcription or replication of adjacent genes, rather than the absence of the SH protein's specific function. nih.gov This highlights the critical importance of experimental design in distinguishing gene deletion effects from protein-specific effects on viral phenotype. nih.gov

Table 2: Impact of SH Gene Modification on Mumps Neurovirulence in a Rat Model

Virus Modification SH Protein Production Genome Structure Observed Phenotype Conclusion Reference(s)
Deletion of SH gene (r88-1961ΔSH)NoAlteredSignificant neuroattenuationAttenuation likely due to gene deletion effects, not loss of protein function. nih.gov
Insertion of stop codons in SH ORF (r88-1961SHstop)NoPreservedNo difference in neurovirulence compared to wild-type.The SH protein per se is not a neurovirulence factor in this model. nih.govasm.org

Potential Role in Complications (e.g., Orchitis)

Orchitis, a painful inflammation of the testicles, is the most common extra-salivary gland complication of mumps in post-pubertal males and can sometimes lead to testicular atrophy and reduced fertility. nih.govmdpi.com The mumps virus genome, including the SH gene, encodes the proteins responsible for the infection that can lead to such complications. nih.gov The high genetic variability of the SH gene has made it a useful marker for classifying mumps virus isolates into 12 distinct genotypes (A-N). nih.govmdpi.com While the SH gene sequence is used to track the epidemiology of viral strains associated with outbreaks and complications like orchitis, a direct mechanistic role for the SH protein in the pathogenesis of orchitis has not been clearly established. nih.gov The development of orchitis is part of the virus's systemic spread and its tropism for glandular tissues, but the specific contribution of the SH protein's function to this particular complication remains an area for further investigation. nih.govmdpi.com

Ancillary Roles in Viral Life Cycle

Beyond its primary role in antagonizing host immune responses, the SH protein may have other functions in the viral life cycle.

Potential Involvement in Virus-Mediated Cell Fusion

The fusion of the viral envelope with the host cell membrane is a critical step for viral entry and is primarily mediated by the hemagglutinin-neuraminidase (HN) and fusion (F) glycoproteins. mdpi.comnih.gov However, some reports have suggested that the SH proteins of paramyxoviruses may play an ancillary, or supporting, role in this process of virus-mediated cell fusion. nih.gov While not essential for fusion, the SH protein could potentially modulate the fusion activity of the primary glycoproteins, contributing to the efficiency of cell-to-cell spread of the virus. nih.gov

Hypothesized Role in Viral Transport and Assembly/Budding

The primary drivers of mumps virus (MuV) assembly and budding are well-established to be the Matrix (M), Fusion (F), and Hemagglutinin-Neuraminidase (HN) proteins. The M protein, in particular, is a principal organizer, coordinating the recruitment of the ribonucleoprotein (RNP) complex to specific sites on the plasma membrane that are enriched with the F and HN viral glycoproteins. nih.govnih.gov These sites ultimately become the location of viral budding. nih.gov While the small hydrophobic (SH) protein is considered non-essential for viral replication in cell cultures, several ancillary and indirect roles in viral transport and the final stages of the viral life cycle have been hypothesized. nih.govnih.govnih.gov

One suggested, though less substantiated, function is an ancillary role in the transport of viral components through the secretory pathway. nih.gov However, the more prominent and recent hypothesis centers on its function as a viroporin. primescholars.combiorxiv.orgnih.gov Research has provided evidence that the MuV SH protein is a pentameric viroporin, meaning it assembles into a five-subunit complex that forms an ion channel in the host cell membrane. primescholars.combiorxiv.orgnih.gov Specifically, it functions as a chloride channel. biorxiv.orgnih.gov This ion channel activity is hypothesized to facilitate the budding process. biorxiv.org By modifying membrane permeability and promoting an efflux of chloride ions, the SH protein may alter the local ionic environment at the plasma membrane, creating conditions more favorable for the release of new virions. biorxiv.org This proposed mechanism suggests an indirect, modulatory role in budding rather than a direct structural one.

Despite these hypotheses, studies generating virus-like particles (VLPs) have shown that the M, F, and nucleocapsid (N) proteins are sufficient for the efficient production of particles, underscoring that the SH protein is not a core component of the budding machinery itself. nih.gov Its primary functions are more clearly linked to the inhibition of host cell apoptosis and modulation of innate immune responses. nih.govnih.govasm.org

Interactive Data Table: Mumps Virus Proteins in Assembly and Budding

ProteinPrimary Role in Assembly/BuddingHypothesized/Ancillary RoleEssential for Budding?
Matrix (M) Main organizer of assembly; interacts with RNP and glycoprotein (B1211001) tails; drives budding. nih.govnih.govpnas.org-Yes
Fusion (F) Surface glycoprotein incorporated into the virion envelope; mediates fusion. nih.govmdpi.comCooperates with M and N proteins for efficient particle production. nih.govNo (but required for infectivity)
Hemagglutinin-Neuraminidase (HN) Surface glycoprotein for receptor binding and release; incorporated into virion envelope. nih.govmdpi.com-No (but required for infectivity and release)
Small Hydrophobic (SH) Not a primary structural component of the budding machinery. nih.govMay aid transport through the secretory pathway; viroporin activity (Cl- channel) may alter the membrane environment to facilitate budding. nih.govbiorxiv.orgNo nih.govnih.gov
Nucleocapsid (N) Forms the RNP complex with viral RNA; interacts with M protein for packaging. nih.govCooperates with M and F proteins for efficient particle production. nih.govNo (but required for genome packaging)

Methodological Approaches in Sh Protein Research

Reverse Genetics Systems for Mutagenesis and Deletion Studies

Reverse genetics is a cornerstone of modern virology, allowing researchers to introduce specific mutations into the viral genome and then "rescue" infectious viruses to study the functional consequences of these changes. nih.gov This technology has been instrumental in clarifying the role of the MuV SH protein.

Researchers have engineered and rescued recombinant mumps viruses (rMuVs) from full-length cDNA clones. nih.govnih.gov Two primary strategies have been employed to ablate SH protein function:

Gene Deletion: This approach involves the complete removal of the SH gene from the viral genome. nih.gov For instance, a recombinant virus (r88-1961ΔSH) was created where the entire SH gene was deleted from a highly neurovirulent MuV strain. nih.gov

These studies have revealed critical insights. Comparing viruses with a deleted SH gene versus those with only translation-incompetent SH genes has shown that some observed effects, like viral attenuation, may be due to the genomic deletion itself rather than the absence of the protein. nih.gov This highlights the importance of precise mutagenesis to distinguish protein-specific effects from those related to genome structure. nih.gov Such recombinant viruses are essential for infection models used to characterize the protein's function in a native context. asm.org

Recombinant Protein Expression and Purification

To study the SH protein's biochemical and structural properties in isolation, without interference from other viral components, researchers rely on recombinant protein expression and purification. This process typically involves cloning the SH gene into a specialized expression vector.

One common method uses an Escherichia coli expression system. nih.gov The SH gene can be cloned into a vector like pGEX-4 T-1, which fuses the SH protein to a glutathione (B108866) S-transferase (GST) carrier protein. nih.gov This fusion protein is expressed in E. coli cells, which are then lysed. The GST-tagged SH protein can be selectively purified from the cell lysate using affinity chromatography. nih.gov For structural studies, the protein can be expressed in media containing stable isotopes like ¹⁵N or ¹³C. nih.gov

Alternatively, mammalian cell expression systems, such as Expi293 cells, are used, which can be advantageous for ensuring proper protein folding and post-translational modifications that might occur in human cells. pnas.org In these systems, proteins can be engineered with tags like a His₆-strepTagII, allowing for efficient purification via affinity chromatography and size exclusion chromatography. pnas.org The purified protein is crucial for structural analysis, biophysical assays, and in vitro functional studies. nih.gov

Cell Culture Models for Functional Characterization

Cell culture models are indispensable for examining the biological function of the SH protein within a cellular environment. These models range from expressing the protein in isolation to studying its role during a complete viral infection.

Ectopic expression involves introducing a plasmid containing the SH gene into cultured mammalian cells, leading to the production of the SH protein outside the context of a viral infection. nih.govasm.org This method is critical for isolating the function of the SH protein from other viral proteins that might have overlapping or confounding activities. nih.govasm.org

For detection and purification, the SH gene is often fused with a small epitope tag, such as a FLAG or hemagglutinin (HA) tag, as specific antibodies against the MuV SH protein are not commercially available. nih.govasm.orgresearchgate.net Using this approach, researchers have transfected cell lines like A549 with SH-expressing plasmids to perform reporter gene assays. nih.govnih.gov These experiments have demonstrated that the ectopically expressed SH protein can inhibit the activation of the NF-κB signaling pathway induced by stimuli like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

To understand the function of the SH protein during an authentic viral life cycle, cell culture models are infected with the recombinant viruses generated via reverse genetics (as described in section 8.1). nih.govnih.gov By comparing the cellular response to infection with a wild-type virus versus an SH-deficient virus, the specific contributions of the SH protein can be determined.

Commonly used cell lines for these infection models include interferon-competent A549 cells and Vero cells, which are deficient in interferon signaling. asm.orgresearchgate.net Studies using these models have shown that the SH protein is not essential for virus replication in tissue culture cells. asm.orgnih.gov However, its presence significantly impacts the host cell's innate immune response. For instance, in A549 cells infected with an SH-deficient MuV, there is increased phosphorylation of key NF-κB pathway proteins (IKKβ, IκBα, p65) and greater translocation of p65 into the nucleus compared to cells infected with a virus expressing functional SH. nih.gov These models have been fundamental in establishing the SH protein's role as an antagonist of innate immunity. nih.govasm.org

Protein-Protein Interaction Methodologies

Identifying the host cell proteins that the viral SH protein interacts with is key to understanding its mechanism of action. Various techniques are employed to map these crucial virus-host interactions.

The yeast two-hybrid (Y2H) system is a powerful, high-throughput genetic method used to discover binary protein-protein interactions. nih.gov In the context of virology, it is used to systematically screen for interactions between a single viral protein and a vast library of potential host cell proteins. nih.gov

The principle involves splitting a transcription factor into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The viral protein of interest (the "bait," e.g., MuV SH) is fused to the BD. A library of host cDNAs (the "prey") is fused to the AD. nih.gov If the bait and a prey protein interact inside the yeast cell nucleus, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes, allowing for the identification of the interacting host protein. nih.gov While other methods like co-immunoprecipitation have successfully identified SH interaction partners, the Y2H system remains a valuable tool for unbiased, large-scale screening of potential interactions that mediate the protein's function. nih.govnih.govnih.gov

Functional Assays for Immune Modulation

To understand the functional consequences of the interactions identified through Co-IP and other methods, researchers have utilized a variety of functional assays. These have been pivotal in confirming the SH protein's role in modulating host immune responses, particularly its impact on NF-κB activation and apoptosis.

Reporter gene assays, most notably those utilizing a luciferase reporter under the control of an NF-κB-responsive promoter, have been extensively used to quantify the inhibitory effect of the SH protein on this critical signaling pathway. These experiments have consistently shown that the expression of the SH protein leads to a significant reduction in NF-κB activation. nih.govnih.govmerckmillipore.com

These assays have been employed to test the effect of the SH protein on NF-κB activation stimulated by various ligands, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and the double-stranded RNA mimic poly(I:C). nih.govnih.govmerckmillipore.com The results demonstrate that the SH protein can impede NF-κB activation triggered through different receptor pathways, namely TNFR1, IL-1R1, and TLR3. nih.govnih.gov Furthermore, by overexpressing downstream signaling molecules, reporter gene assays have helped to pinpoint the site of SH protein intervention, confirming that it acts upstream of TRAF2, TRAF6, and TAK1. nih.govmerckmillipore.com

Even naturally occurring variants of the SH protein, including those with mutations leading to premature stop codons, have been shown to retain their ability to suppress NF-κB-mediated signaling in reporter gene assays. asm.org

The mumps virus SH protein has been identified as an inhibitor of apoptosis, a form of programmed cell death that is a key component of the host's antiviral defense. Various apoptosis assays have been employed to characterize this anti-apoptotic function. It has been reported that the SH protein interferes with TNF-α-mediated apoptosis. nih.govnih.govmerckmillipore.comasm.org This function is thought to contribute to the virus's ability to evade the host immune response. nih.govmerckmillipore.com The inhibition of apoptosis by the SH protein is often linked to its ability to suppress the NF-κB pathway, as NF-κB can regulate the expression of pro-apoptotic factors like TNF-α. asm.org While other mumps virus proteins, such as the matrix (M) protein, have been shown to induce apoptosis in certain cell lines, the SH protein's role appears to be distinctly anti-apoptotic. nih.govplos.org

Structural Biology Techniques

Understanding the three-dimensional structure of the SH protein is crucial for deciphering its mechanism of action and for potential therapeutic targeting. Structural biology techniques, including biophysical characterization and computational modeling, have begun to shed light on the architecture of this viral protein.

Biophysical studies have been instrumental in revealing that the mumps virus SH protein functions as a viroporin, a virus-encoded protein that forms ion channels in host cell membranes. nih.govuu.nlbiorxiv.org A key finding from these studies is that the SH protein assembles into a pentameric oligomer. nih.govuu.nlbiorxiv.org This was determined through techniques such as native mass spectrometry and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govbiorxiv.org

The SH protein is a small, 57-residue, single-pass type I membrane protein. nih.gov Biophysical methods like far-ultraviolet circular dichroism have shown that the protein possesses a significant α-helical content. nih.gov This helical region corresponds to its transmembrane domain. nih.gov The oligomerization of the SH protein into a pentameric channel is considered essential for its ion channel function, which has been identified as a chloride channel. nih.govuu.nl

Computational modeling has played a vital role in integrating experimental data to generate a structural model of the pentameric SH protein. The High Ambiguity Driven biomolecular DOCKing (HADDOCK) approach has been specifically utilized for this purpose. nih.govuu.nl

By combining biophysical data with computational modeling, researchers have constructed a model of the full-length SH protein pentamer. nih.govuu.nlbiorxiv.orgbiorxiv.org This model suggests that the intracellular C-terminal region of the protein forms an extended structure that is crucial for the stabilization of the pentameric assembly. nih.govuu.nlbiorxiv.org The HADDOCK model also provides insights into the architecture of the pore, indicating that polar residues are exposed toward the lumen of the channel. nih.gov This structural model is invaluable for understanding how the SH protein functions as an ion channel and for identifying potential sites for drug inhibition. nih.govuu.nlbiorxiv.org

In Vivo Animal Models for Pathogenesis Studies

The investigation of the mumps virus (MuV) small hydrophobic (SH) protein's role in pathogenesis has been significantly advanced through the use of various in vivo animal models. These models, primarily involving rodents and recombinant viruses, have been instrumental in dissecting the protein's contribution to viral virulence and host interaction, although they also present a complex and sometimes seemingly contradictory picture.

Historically, hamsters and monkeys were common models for studying mumps pathogenesis. nih.gov However, the utility of these models has been questioned due to their limited ability to consistently and clearly differentiate between wild-type, virulent MuV strains and those that are attenuated for humans, particularly when using non-natural inoculation routes like intracranial injection. nih.gov This has led researchers to develop more refined models, particularly focusing on the neurovirulence of the virus, a significant complication of human mumps infection. nih.gov

The rat model has emerged as a key platform for assessing MuV neurovirulence. nih.govasm.org A primary pathological outcome measured in this model following intracranial inoculation is hydrocephalus, a condition characterized by the enlargement of the brain's lateral and third ventricles due to the virus-induced damage of the ependymal cells lining them. nih.gov This pathology mirrors a known, albeit rare, complication in human mumps cases. nih.gov

Another innovative approach has been the use of a different paramyxovirus, Simian virus 5 (SV5), as a surrogate system to study the function of the MuV SH protein. nih.gov SV5 is closely related to MuV and also encodes an SH protein. nih.gov Studies have shown that a recombinant SV5 lacking its own SH gene (rSV5ΔSH) is attenuated in vivo. nih.gov When researchers created a chimeric virus by replacing the SV5 SH gene with the MuV SH gene (rSV5ΔSH+MuV-SH), they found that this new virus behaved like the wild-type SV5 in cell culture. nih.gov This functional interchangeability suggests that the MuV SH protein can perform a similar role to the SV5 SH protein, which is known to be important for blocking host antiviral apoptosis pathways. nih.gov

These in vivo studies, while not always providing a straightforward answer, underscore the complexity of the SH protein's role in mumps pathogenesis. The evidence points away from it being a direct effector of neurovirulence but supports a role in the virus's ability to modulate the host environment, a function that may be more critical in the natural course of infection in humans than can be fully recapitulated in current animal models. nih.govnih.gov

Research Findings from In Vivo Animal Models

Animal ModelRecombinant VirusKey Methodological ApproachPrimary Research FindingReference
RatrMuVΔSH (SH gene deleted)Intracranial inoculation and assessment of hydrocephalus.Virus was significantly neuroattenuated compared to wild-type. nih.govasm.org
RatrMuVSHstop (SH protein translation blocked by stop codons)Intracranial inoculation and assessment of hydrocephalus.No difference in neurovirulence observed compared to wild-type virus. nih.govasm.orgasm.org
Generic Animal ModelRecombinant virus lacking SH protein expressionGeneral pathogenesis studies.Virus is attenuated, suggesting SH is a virulence factor. asm.orgnih.gov
N/A (Recombinant Virus System)rSV5ΔSH+MuV-SH (SV5 lacking its SH gene, replaced with MuV SH gene)Generation of a chimeric virus to test functional interchangeability.The MuV SH protein could functionally substitute for the SV5 SH protein, suggesting a conserved role in blocking host antiviral pathways. nih.gov

Future Research Avenues and Mechanistic Implications

Elucidating the Precise Interplay Between SH Protein's Viroporin Activity and Immune Evasion

A critical area for future investigation is the precise mechanistic link between the SH protein's function as a viroporin and its ability to facilitate immune evasion. The SH protein has been identified as a pentameric viroporin that forms a chloride ion channel. nih.govbiorxiv.org Concurrently, it is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a cornerstone of the innate immune response, by interacting with key receptor complexes. nih.govnih.govmerckmillipore.comnih.gov

While both activities are established, the direct influence of the chloride channel function on the inhibition of NF-κB signaling remains to be fully elucidated. Future studies should aim to determine if the alteration of intracellular chloride concentration by the SH protein's channel activity directly impacts the signaling cascade leading to NF-κB activation. It is hypothesized that by modulating the ionic environment of the cell, the SH protein may create conditions that are unfavorable for the phosphorylation and subsequent degradation of IκBα, or the translocation of p65 to the nucleus, key steps in the NF-κB pathway. nih.govnih.gov Research in this area could involve site-directed mutagenesis to create channel-dead mutants of the SH protein that retain the ability to interact with immune signaling molecules. This would allow for the decoupling of the two functions and a clearer understanding of their interplay.

Comprehensive Structural Determination and Dynamics

A complete, high-resolution three-dimensional structure of the full-length mumps virus SH protein pentamer is yet to be determined. Current structural insights are primarily based on computational modeling, such as the HADDOCK model, and biophysical techniques including SDS-PAGE, native mass spectrometry, far-UV circular dichroism (CD) spectroscopy, and NMR spectroscopy. nih.govbiorxiv.orgbiorxiv.org These studies have revealed that the SH protein is a helical pentamer with an intracellular C-terminal region crucial for the stabilization of the pentameric assembly. nih.gov

Future research should focus on obtaining a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the SH protein in its native-like pentameric state within a lipid bilayer. This would provide a detailed atomic-level map of the protein, including the architecture of the ion channel pore and the conformation of the extramembrane domains. Furthermore, studying the dynamics of the SH protein through techniques like molecular dynamics simulations will be essential to understand the conformational changes that occur during ion transport and its interactions with host proteins. Understanding these dynamics is key to deciphering its function and for the rational design of inhibitors.

Table 1: Biophysical and Structural Investigation Techniques for Mumps Virus SH Protein

TechniqueFinding
HADDOCK modelingProvided a model of the full-length pentameric structure. nih.gov
SDS-PAGEDemonstrated the oligomeric nature of the SH protein. nih.gov
Native Mass SpectrometryConfirmed the pentameric state of the SH protein. nih.gov
Far-UV CD SpectroscopyRevealed the α-helical nature of the protein. nih.gov
NMR SpectroscopyProvided insights into the structure in membrane-mimicking environments. nih.gov
Two-electrode voltage clampCharacterized the chloride ion channel activity. biorxiv.org

Identification of Additional Host Interaction Partners and Signaling Pathways

The SH protein is known to interact with several host proteins to exert its immune-modulating functions. Co-immunoprecipitation studies have identified interactions with tumor necrosis factor receptor 1 (TNFR1), receptor-interacting protein kinase 1 (RIPK1), and interleukin-1 receptor-associated kinase 1 (IRAK1). nih.govnih.govmerckmillipore.comnih.gov These interactions are believed to be central to the inhibition of the NF-κB pathway at the level of the receptor complexes.

Future research should employ comprehensive proteomic approaches, such as yeast two-hybrid screens and mass spectrometry-based interaction proteomics, to identify a more complete interactome of the mumps virus SH protein. Uncovering additional host binding partners could reveal novel cellular pathways that are manipulated by the virus. This could include pathways involved in apoptosis, autophagy, and other aspects of the innate and adaptive immune responses. A broader understanding of the SH protein's interactions will provide a more complete picture of its role in mumps virus pathogenesis.

Table 2: Known Host Interaction Partners of Mumps Virus SH Protein

Host ProteinInteracting Viral ProteinSignificance
Tumor necrosis factor receptor 1 (TNFR1)SH proteinInhibition of NF-κB signaling. nih.govnih.govmerckmillipore.comnih.gov
Receptor-interacting protein kinase 1 (RIPK1)SH proteinComponent of the TNFR1 signaling complex. nih.govnih.govmerckmillipore.comnih.gov
Interleukin-1 receptor-associated kinase 1 (IRAK1)SH proteinInhibition of IL-1R/TLR-mediated NF-κB activation. nih.govnih.govmerckmillipore.comnih.gov

Dissecting the Strain-Specific Differences in SH Protein Function and Pathogenesis

Mumps virus exists as multiple genotypes, and the SH gene is one of the most variable regions in the viral genome. This genetic variability may translate to functional differences in the SH protein, potentially influencing the virulence and pathogenesis of different mumps virus strains. Some studies have suggested that specific mutations in the SH gene could be associated with varying degrees of neurovirulence, although a direct correlation has not been definitively established.

Role of SH Protein in Viral Transmission and Persistence

The SH protein is considered a virulence factor, and viruses lacking a functional SH protein are attenuated in animal models. researchgate.net This suggests a role for the SH protein in establishing a productive infection, which is a prerequisite for both transmission and the potential for persistence. However, the specific contribution of the SH protein to viral shedding and the establishment of long-term or persistent infections is not well understood.

Future in vivo studies using animal models are needed to investigate the impact of the SH protein on viral loads in relevant tissues for transmission, such as the respiratory tract and salivary glands. It would also be valuable to explore whether the immune-modulatory functions of the SH protein contribute to the establishment of a persistent state in certain tissues, potentially by dampening the host immune response and allowing the virus to evade clearance.

Mechanistic Understanding of SH Protein's Contribution to Viral Fitness In Vivo

The attenuation of SH-deficient mumps viruses in animal models points to a significant role for this protein in viral fitness in a whole-organism context. researchgate.net This contribution to fitness is likely a multifactorial outcome of its viroporin activity and its ability to counteract the host's innate immune defenses.

Exploration of SH Protein as a Target for Antiviral Intervention (Mechanistic Studies)

The dual functions of the mumps virus SH protein make it an attractive target for the development of novel antiviral therapies. researchgate.netbiorxiv.orgnih.govbohrium.com The small molecule BIT225 has been shown to inhibit the chloride channel function of the SH protein, highlighting the druggability of this viroporin. nih.govbiorxiv.org

Future mechanistic studies should focus on understanding precisely how inhibitors like BIT225 interact with the SH protein. Computational modeling and molecular dynamics simulations can be employed to predict the binding site and the conformational changes induced by the inhibitor. nih.gov This knowledge will be invaluable for the structure-based design of more potent and specific inhibitors. Furthermore, screening for additional small molecules that can block either the viroporin function or the interaction of the SH protein with host immune components could lead to new classes of anti-mumps drugs. The ultimate goal is to develop therapeutic agents that can disrupt the crucial roles of the SH protein in the viral life cycle, thereby inhibiting viral replication and reducing disease severity.

Q & A

Basic Question: What is the role of the SH gene in mumps virus molecular diagnostics?

Answer:
The SH gene is a key target for RT-PCR-based detection due to its high conservation across mumps virus strains. Primers and probes for RT-PCR should align with circulating strain sequences to ensure specificity. Optimal detection requires early specimen collection (e.g., throat swabs, saliva) post-symptom onset and storage at -70°C to preserve RNA integrity. Cross-reactivity with other paramyxoviruses and timing of antibody production complicate serology, making SH-targeted nucleic acid detection the gold standard .

Basic Question: What structural features distinguish the SH protein from other mumps virus proteins?

Answer:
The SH protein is a type I transmembrane protein (~57 amino acids) with a hydrophobic N-terminal domain (25 residues) acting as a membrane anchor. This contrasts with simian virus 5 SH, which has a C-terminal hydrophobic domain. Structural predictions are derived from mRNA sequencing and hydrophobicity plots, with no significant homology to other paramyxovirus SH proteins despite shared genomic positioning .

Basic Question: How is SH gene diversity analyzed to track mumps virus evolution?

Answer:
Phylogenetic analysis of the SH gene involves:

  • Amplifying a 315-bp region via RT-PCR from clinical isolates.
  • Sequencing and aligning nucleotide/amino acid sequences (e.g., using neighbor-joining methods).
  • Comparing genetic distances (e.g., 96.2–100% nucleotide similarity in Korean strains) to identify novel genotypes or clades .

Advanced Question: How can experimental approaches resolve contradictions in SH protein's role in neurovirulence?

Answer:

  • Gene deletion vs. translation-blocking mutations: Deletion of the SH gene (e.g., ΔSH) attenuates neurovirulence in vivo, while introducing stop codons (SHstop) preserves virulence, indicating the gene’s regulatory role independent of protein production.
  • Reverse genetics: Use molecular clones (e.g., r88-1961) to engineer mutations and assess neuroattenuation in animal models .
  • Functional complementation: Swap SH genes between paramyxoviruses (e.g., mumps and simian virus 5) to test functional conservation .

Advanced Question: What methodologies identify genotype-phenotype correlations in SH gene variants?

Answer:

  • Comparative sequencing: Analyze full SH gene sequences from strains with/without clinical features (e.g., neurological symptoms). No amino acid differences were found between neurovirulent and non-neurovirulent strains, ruling out simple point mutations .
  • Surveillance integration: Submit SH sequences to databases (e.g., GenBank) during outbreaks to map geographic and temporal trends .

Advanced Question: How are SH protein functions studied despite its dispensability in vitro?

Answer:

  • In vivo models: Infect interferon-deficient mice to bypass SH’s putative immune evasion role.
  • Host protein interactions: Use yeast two-hybrid screens or co-immunoprecipitation to identify binding partners (e.g., ubiquilin 4) .
  • TNF-α/apoptosis assays: Quantify cytokine suppression in SH-expressing cell lines .

Advanced Question: What challenges arise in SH gene sequencing during outbreaks?

Answer:

  • Low viral load: Prioritize CSF or saliva samples collected ≤3 days post-symptom onset.
  • Primer mismatches: Regularly update primers using WHO-recommended reference strains.
  • Contamination: Use nested RT-PCR for high sensitivity in mixed specimens .

Advanced Question: How do SH gene deletions versus protein knockouts affect experimental outcomes?

Answer:

  • ΔSH mutants: Exhibit attenuated neurovirulence in animal models, suggesting genomic context (e.g., RNA secondary structures) impacts virulence.
  • SHstop mutants: Retain wild-type virulence, confirming SH protein is not essential for neuropathogenesis. Use site-directed mutagenesis to distinguish gene structure from protein effects .

Advanced Question: What techniques elucidate SH protein interactions with host pathways?

Answer:

  • CRISPR screens: Identify host factors essential for SH-mediated immune evasion.
  • Transcriptomics: Compare gene expression profiles in SH-expressing vs. SH-deficient infections.
  • Structural biology: Solve SH protein structures via cryo-EM or NMR to map interaction domains .

Advanced Question: Why does SH protein functionality differ between in vitro and in vivo systems?

Answer:

  • Immune modulation: SH’s role in inhibiting TNF-α signaling is redundant in vitro but critical in vivo for evading host defenses.
  • Tissue tropism: SH may regulate fusion protein activity in specific cell types (e.g., neurons). Use organoid models to study tissue-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.